3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
Description
Properties
IUPAC Name |
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-14-13-15-8-11(19-13)10(17)7-12(18)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFPQVVABPLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4-methylthiazole with phenacyl bromide under basic conditions to form the thiazole ring . The resulting intermediate is then reacted with methylamine to introduce the methylamino group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide can undergo various types of chemical reactions, including:
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide exhibit significant anticancer properties. The thiazole ring is known for its role in the development of anticancer agents. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that thiazole derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in substituents on the thiazole and phenyl rings can significantly affect biological activity. For example, modifications to the methylamino group can enhance solubility and bioavailability, leading to improved therapeutic outcomes .
Case Study: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of thiazole derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This study highlights the potential for developing new cancer therapies based on thiazole derivatives .
Case Study: Antimicrobial Applications
Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The findings revealed that certain modifications to the thiazole structure enhanced the compound's effectiveness against these pathogens, suggesting that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and have similar chemical properties.
Phenylpropanamide derivatives: Compounds like N-phenylpropanamide and its substituted derivatives have similar structural features and applications.
Uniqueness
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is unique due to the combination of the thiazole ring with the phenylpropanamide moiety, which imparts distinct chemical and biological properties.
Biological Activity
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula: C13H13N3O2S
- Molar Mass: 275.33 g/mol
- IUPAC Name: this compound
Antifungal Activity
Recent studies have demonstrated the antifungal potential of thiazole derivatives, including the compound . A study focused on thiazol-2(3H)-imine derivatives indicated that certain compounds exhibited notable activity against Candida albicans and Candida parapsilosis. Specifically, compound 2e showed a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2e | 1.23 | C. parapsilosis |
| 2d | Not specified | Candida albicans |
| Ketoconazole | Not specified | C. parapsilosis |
The mechanism of action appears to involve the inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity. Compounds 2d and 2e inhibited ergosterol synthesis by significant percentages over 24 and 48 hours, indicating their potential as antifungal agents .
Cytotoxicity Analysis
The cytotoxic effects of the compound were evaluated against NIH/3T3 cell lines. The IC50 values for compounds 2d and 2e were determined to be 148.26 μM and 187.66 μM, respectively, suggesting that these compounds exhibit antifungal activity with minimal cytotoxicity towards normal cells .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways that lead to its observed effects.
In silico studies have shown that the compound fits well into the active site of CYP51, an enzyme involved in ergosterol biosynthesis in fungi . This interaction is crucial for understanding its antifungal mechanism.
Case Studies
A notable study examined the structure-activity relationship (SAR) of various thiazole derivatives, highlighting the importance of substituents at the para position on the phenyl moiety. The presence of electronegative atoms such as fluorine and chlorine significantly enhanced antifungal activity compared to derivatives with less electronegative groups .
Q & A
Q. What are the key steps in synthesizing 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide, and how can purity be confirmed?
- Methodological Answer : The synthesis typically involves coupling a thiazole intermediate (e.g., 2-methylamino-1,3-thiazole) with a phenylpropanamide derivative under reflux in solvents like DMF or DCM, using catalysts such as KCO or HBTU. Post-synthesis, purity is confirmed via melting point analysis, IR spectroscopy (to verify functional groups like amide C=O at ~1650–1700 cm), and H/C NMR to confirm proton environments (e.g., methylamino protons at δ 2.8–3.2 ppm). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (amide, thiazole) and amine groups.
- NMR Spectroscopy : H NMR resolves aromatic protons (δ 6.5–8.0 ppm), methylamino protons (δ ~2.8–3.2 ppm), and thiazole protons (δ 7.0–8.5 ppm). C NMR confirms carbonyl carbons (~165–175 ppm) and thiazole ring carbons.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns.
Cross-referencing with synthetic intermediates (e.g., thiazole precursors) ensures structural integrity .
Q. What safety precautions are necessary when handling this compound during synthesis?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Monitor for respiratory irritation due to fine powders. In case of exposure, rinse with water for 15 minutes and consult a physician. Safety data for structurally similar compounds (e.g., 2-methyl-3-oxo-3-phenylpropanamide) indicate potential toxicity, requiring strict adherence to waste disposal protocols .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the reaction design for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies potential bioactivity. For example, ICReDD’s approach combines quantum chemical reaction path searches with experimental feedback to optimize solvent selection (e.g., polar aprotic vs. chlorinated solvents) and catalyst efficiency. This reduces trial-and-error by 30–50% in reaction optimization .
Q. How can statistical experimental design improve the optimization of reaction conditions?
- Methodological Answer : Use a factorial design (e.g., Box-Behnken) to vary parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Analyze response variables (yield, purity) via ANOVA to identify significant factors. For instance, a study on TiO photoactivity optimization reduced experiments by 40% while achieving 95% confidence in parameter significance .
Q. How to address contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with substituent variations (e.g., fluorophenyl vs. bromophenyl groups). Use in vitro assays (e.g., IC in cancer cell lines) paired with molecular dynamics simulations to assess binding affinity differences. For example, sulfamethoxazole derivatives showed divergent anticancer activity due to electron-withdrawing groups enhancing target binding .
Q. What strategies exist for modifying the thiazole ring to enhance bioactivity?
- Methodological Answer :
- Substituent Introduction : Add electron-donating groups (e.g., -OCH) at the thiazole 4-position to improve solubility and binding.
- Heteroatom Replacement : Replace sulfur with selenium to modulate redox activity.
- Ring Fusion : Create bicyclic structures (e.g., thiazolo[5,4-b]pyridine) to enhance rigidity and receptor interaction.
Validate modifications via docking studies (e.g., binding poses in enzyme active sites) and in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
